![molecular formula C11H15NO3 B3076024 2-(2,5-Dimethoxyphenyl)ethylformamide CAS No. 103856-10-6](/img/structure/B3076024.png)
2-(2,5-Dimethoxyphenyl)ethylformamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,5-Dimethoxyphenyl)ethylformamide typically involves the reaction of 2,5-dimethoxyphenethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)ethylformamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,5-dimethoxyphenyl)acetaldehyde or 2-(2,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives on the aromatic ring.
Scientific Research Applications
Pharmaceutical Research
- Serotonin Receptor Modulation 2-(2,5-Dimethoxyphenyl)ethylformamide may be a serotonin receptor modulator, suggesting it could be used to treat mood disorders and other psychiatric conditions. Studies on its interactions with biological systems indicate it may act as a selective agonist for specific receptor subtypes, which could lead to therapeutic effects in mood regulation and anxiety management.
- Synthesis and Characterization Research has been done on the "Synthesis and Functional Characterization of 2‐(2,5-Dimethoxyphenyl) N. ‐ ‐(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers," which might be related to this compound.
Organic Chemistry
- Cadogan Reaction The compound "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile" is used in organic chemistry, specifically in the Cadogan reaction. The Cadogan reaction involves treating o-nitrobiaryls with phosphorous-III reagents, reducing the nitro group and closing the ring to a pyrrole ring. This reaction has been used successfully in synthesizing alkaloids.
Proteomics Research
- This compound is used in proteomics research.
Structural Analogs
Several compounds share structural similarities with this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-(3,4-Dimethoxyphenyl)ethylformamide | Contains methoxy groups at different positions | Different receptor binding profiles |
2-(4-Methoxyphenyl)ethylformamide | Methoxy group at the para position | Potentially different biological activity |
4-(2-Aminophenyl)butanamide | Amino group instead of methoxy | May exhibit different pharmacological properties |
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)ethylformamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)ethylamine
- 2-(2,5-Dimethoxyphenyl)acetic acid
- 2-(2,5-Dimethoxyphenyl)acetaldehyde
Uniqueness
2-(2,5-Dimethoxyphenyl)ethylformamide is unique due to its formamide functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(2,5-Dimethoxyphenyl)ethylformamide is an organic compound characterized by its unique structure, featuring a phenyl ring with two methoxy groups and an ethyl chain terminating in a formamide group. This compound has garnered attention for its potential biological activities, particularly its interactions with serotonin receptors and implications in pharmacological applications.
- Molecular Formula : C12H17N1O3
- Molecular Weight : 209.24 g/mol
The presence of the formamide functional group distinguishes it from other analogs, potentially influencing its biological activity and pharmacokinetics.
Research indicates that this compound interacts primarily with serotonin receptors, especially the 5-HT_2A subtype. This interaction suggests a potential role in mood regulation and treatment of psychiatric disorders. The compound may act as a selective agonist, modulating receptor activity and influencing neurotransmitter systems.
1. Serotonin Receptor Interaction
Studies have shown that this compound exhibits binding affinity to the 5-HT_2A receptor, which is implicated in various mood disorders. This binding may lead to therapeutic effects in conditions such as depression and anxiety.
3. Cardiovascular Effects
Preliminary data suggest that this compound may influence cardiovascular health, although detailed studies are required to elucidate these effects.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and biological activity potential among related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-(3,4-Dimethoxyphenyl)ethylformamide | Methoxy groups at different positions | Different receptor binding profiles |
2-(4-Methoxyphenyl)ethylformamide | Methoxy group at the para position | Potentially different biological activity |
4-(2-Aminophenyl)butanamide | Amino group instead of methoxy | May exhibit different pharmacological properties |
The unique substitution pattern on the phenyl ring of this compound likely contributes to its distinct biological activity profile compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of compounds within the same structural family as this compound. For instance:
- A study explored the synthesis and characterization of related compounds, revealing insights into their receptor interactions and potential therapeutic applications in psychiatric disorders .
- Clinical observations have documented the effects of similar compounds on mood regulation, emphasizing the need for further research into their safety and efficacy profiles .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]formamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBBKSAIHWVIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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